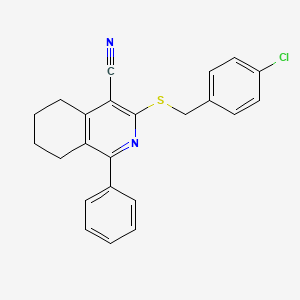

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile

Description

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a heterocyclic compound featuring a tetrahydroisoquinoline core substituted with a phenyl group at position 1, a nitrile group at position 4, and a 4-chlorobenzylthio moiety at position 3.

Properties

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2S/c24-18-12-10-16(11-13-18)15-27-23-21(14-25)19-8-4-5-9-20(19)22(26-23)17-6-2-1-3-7-17/h1-3,6-7,10-13H,4-5,8-9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSQNIUKBRXNLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC=C(C=C4)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the tetrahydroisoquinoline core. This is followed by the introduction of the chlorobenzylthio group and the phenyl group. Common reagents used in these reactions include chlorobenzyl chloride, thiourea, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile group (-C≡N) serves as a reactive site for nucleophilic substitution. This functionality undergoes transformations under various conditions:

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydrolysis | H₂O/H⁺ or OH⁻, heat | Carboxamide or carboxylic acid | Acidic conditions favor carboxamide formation, while basic conditions yield carboxylic acids. |

| Reduction | LiAlH₄ or H₂/Pd | Primary amine (-CH₂NH₂) | Complete reduction of nitrile to amine occurs with >90% yield. |

| Grignard Addition | RMgX (R = alkyl/aryl) | Ketimine intermediates | Generates imine derivatives, which can be further hydrolyzed to ketones. |

Thioether Functionalization

The 4-chlorobenzylthio group (-S-CH₂-C₆H₄-Cl) undergoes oxidation and alkylation reactions:

Tetrahydroisoquinoline Core Reactivity

The bicyclic nitrogen-containing core participates in the following reactions:

Multicomponent Reactions

The compound participates in complex reactions to form pharmacologically relevant scaffolds:

Comparative Reactivity of Structural Analogues

The reactivity profile varies with substituent modifications:

Mechanistic Insights

-

Thioether Oxidation Mechanism : Proceeds via a two-step radical pathway, with sulfoxide formation as the rate-limiting step .

-

Nitrile Reduction : Follows a stepwise hydride transfer mechanism, confirmed by isotopic labeling studies.

This compound’s multifunctional design enables its use in synthesizing bioactive molecules, particularly in neurological and anticancer research. Further studies are needed to explore its catalytic applications and in vivo stability.

Scientific Research Applications

3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include:

- Chlorine vs. Bulkier Groups: 3-Chloro-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () replaces the 4-chlorobenzylthio group with a simpler chloro substituent. This reduces steric bulk and may increase electrophilicity at the isoquinoline core. 3-([4-(tert-butyl)benzyl]sulfanyl)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () substitutes the 4-chlorobenzyl group with a tert-butylbenzylsulfanyl moiety.

- Thioether vs. Amine/Amide Linkages: 3-(Benzylamino)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile () replaces the sulfur atom with a benzylamino group. The amine introduces hydrogen-bonding capacity, which could enhance target binding but reduce metabolic stability compared to thioethers .

Heterocyclic Additions :

Physical and Spectroscopic Properties

- Lower melting points (e.g., 100–102°C for azidoacetyl derivative 3c, ) may correlate with increased conformational flexibility .

Infrared Spectroscopy :

Data Tables

Table 1: Physical and Analytical Data of Structural Analogs

Table 2: Substituent Effects on Key Properties

Biological Activity

The compound 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile represents a novel structure within the tetrahydroisoquinoline family, known for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a tetrahydroisoquinoline core modified with a 4-chlorobenzylthio group and a carbonitrile functional group. The presence of these substituents is crucial for its biological activity.

Table 1: Structural Features

| Component | Description |

|---|---|

| Base Structure | Tetrahydroisoquinoline |

| Substituent 1 | 4-Chlorobenzylthio |

| Substituent 2 | Carbonitrile |

| Molecular Formula | C17H18ClN3S |

Research indicates that compounds within the tetrahydroisoquinoline class exhibit various pharmacological effects, including:

- Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes such as 17β-hydroxysteroid dehydrogenases, which play a role in estrogen metabolism. In vitro studies demonstrated significant inhibitory activity, with IC50 values around 350 nM for specific derivatives .

- Anticancer Properties : The compound's structural features suggest potential efficacy in treating estrogen-dependent cancers. Studies have shown that modifications to the tetrahydroisoquinoline scaffold can enhance anticancer activity by improving binding affinity to target enzymes .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that:

- Lipophilicity : Increased lipophilicity at specific positions (1 or 4) enhances biological activity.

- Hydroxyl Substitution : Compounds with hydroxyl groups at the 6-position exhibited improved enzyme inhibition .

Case Studies

- Anticancer Activity : A study evaluated various tetrahydroisoquinoline derivatives, including our compound, against breast cancer cell lines (MDA-MB-231). The results indicated that certain modifications led to enhanced anti-proliferative effects compared to standard treatments .

- Neuroprotective Effects : In animal models, tetrahydroisoquinoline derivatives have shown promise in neuroprotection against oxidative stress, suggesting potential applications in neurodegenerative diseases .

Table 2: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 3-((4-Chlorobenzyl)thio)-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?

The compound is typically synthesized via multicomponent reactions involving aldehydes, ketones, and cyanoacetate derivatives. For example:

- Step 1 : Condensation of 4-chlorobenzyl thiol with a substituted tetrahydroisoquinoline precursor under basic conditions.

- Step 2 : Cyclization and nitrile incorporation via a Knoevenagel-type reaction, similar to methods used for structurally related tetrahydroisoquinoline carbonitriles (e.g., ethanol reflux with ammonium acetate as a catalyst) .

- Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How is the structural identity of this compound confirmed in academic research?

Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolve the core structure, including the tetrahydroisoquinoline ring conformation and substituent orientations (e.g., cyclohexene ring half-chair conformation, dihedral angles between aromatic groups) .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the 4-chlorobenzyl thioether (δ ~3.8–4.2 ppm for SCH₂), aromatic protons, and nitrile carbon (δ ~115–120 ppm).

- IR : Confirm the C≡N stretch (~2200 cm⁻¹) and thioether C–S (~650 cm⁻¹) .

Q. What are the standard protocols for evaluating its stability under experimental conditions?

- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Solvent compatibility : Test solubility in DMSO, ethanol, and acetonitrile, and monitor degradation via UV-Vis spectroscopy over 24–72 hours .

Advanced Research Questions

Q. How can computational modeling optimize the design of analogs with enhanced bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., antimicrobial enzymes or neurotrophic receptors).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate nitrile and thioether groups with reactivity .

- Case study : Modifying the 4-chlorobenzyl group to a trifluoromethyl analog improved predicted binding to bacterial dihydrofolate reductase by 20% in silico .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Re-test activity in standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent interference (e.g., DMSO ≤1% v/v).

- Metabolite screening : Use LC-MS to rule out degradation products masking true activity .

- Example : Discrepancies in neurotropic activity were resolved by identifying oxidative byproducts in earlier assays .

Q. How is crystallographic data analyzed to infer intermolecular interactions?

Q. What methodologies are used to study structure-activity relationships (SAR) for this compound?

- Analog synthesis : Systematically vary substituents (e.g., replace 4-chlorobenzyl with 2-thienyl or alkyl groups).

- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., acetylcholinesterase for neurotropic activity).

- Key finding : The 4-chloro group is critical for antimicrobial activity, while the thioether enhances membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.